N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a benzothiazole moiety, a chlorophenyl group, a methoxy group, and a nitrobenzamide group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the benzothiazole derivative.
Methoxylation: The methoxy group is added through an etherification reaction, often using methanol and a suitable catalyst.
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond, where the benzothiazole derivative reacts with a suitable amine or amide precursor under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the methoxy and nitro groups.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzothiazole moiety.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as the calcineurin-NFAT signaling pathway, which is involved in immune responses and inflammation.
Comparison with Similar Compounds
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Comparison:
- Structural Similarity: All these compounds share the benzothiazole moiety but differ in the substituents attached to the benzene ring.
- Biological Activity: The presence of different functional groups (e.g., hydroxy, methoxy, nitro) influences their biological activity and potential applications.
- Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct biological properties and reactivity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4S/c1-29-18-9-6-12(10-17(18)25(27)28)20(26)23-13-7-8-14(15(22)11-13)21-24-16-4-2-3-5-19(16)30-21/h2-11H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYDSAWFPNMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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